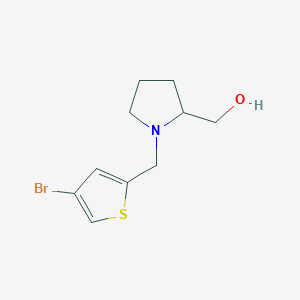

(1-((4-Bromothiophen-2-yl)methyl)pyrrolidin-2-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1-((4-Bromothiophen-2-yl)methyl)pyrrolidin-2-yl)methanol is a complex organic compound that features a pyrrolidine ring substituted with a bromothiophene moiety and a hydroxymethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-((4-Bromothiophen-2-yl)methyl)pyrrolidin-2-yl)methanol typically involves the following steps:

Formation of the Bromothiophene Intermediate: The initial step involves the bromination of thiophene to form 4-bromothiophene. This reaction is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

Alkylation of Pyrrolidine: The next step involves the alkylation of pyrrolidine with the bromothiophene intermediate. This is typically achieved using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the pyrrolidine, followed by the addition of the bromothiophene intermediate.

Reduction to Form the Alcohol: The final step involves the reduction of the resulting ketone or aldehyde to form the hydroxymethyl group. This can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.

Analyse Chemischer Reaktionen

Types of Reactions

(1-((4-Bromothiophen-2-yl)methyl)pyrrolidin-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form different derivatives, such as the corresponding amine or alcohol, using reducing agents like NaBH4 or LiAlH4.

Substitution: The bromine atom in the thiophene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

Substitution: Nucleophiles like amines, thiols, and organometallic reagents.

Major Products

Oxidation: Carboxylic acids, aldehydes.

Reduction: Amines, alcohols.

Substitution: Various substituted thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Neuropharmacology

Research indicates that derivatives of pyrrolidine compounds, including those similar to (1-((4-Bromothiophen-2-yl)methyl)pyrrolidin-2-yl)methanol, exhibit potential as psychotropic agents. These compounds can influence neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in treating neuropsychiatric disorders such as depression and anxiety .

Lipid-Lowering Agents

Pyrrolidine derivatives have been investigated for their lipid-lowering effects. Compounds within this class have shown promise as hypotriglyceridemic agents, potentially aiding in the treatment of metabolic disorders such as hyperlipidemia . This application is particularly relevant given the rising incidence of cardiovascular diseases linked to lipid metabolism.

Anticancer Activity

Studies have suggested that certain pyrrolidine derivatives possess anticancer properties. The mechanism is thought to involve the modulation of signaling pathways related to cell proliferation and apoptosis . The bromothiophene component may enhance these effects through interactions with cellular receptors involved in tumor growth.

Case Study 1: Neurotransmitter Modulation

A study published in PubMed explored the synthesis and biological evaluation of pyrrolidine-based compounds for their ability to inhibit dopamine reuptake. The findings indicated that these compounds could serve as potential treatments for cocaine addiction by enhancing dopaminergic signaling .

| Compound | Activity | Reference |

|---|---|---|

| Pyrrolidine Derivative A | DAT Inhibition | |

| Pyrrolidine Derivative B | NET Inhibition |

Case Study 2: Lipid Metabolism

A patent application detailed the use of pyrrolidine derivatives as lipid-lowering agents. Specifically, the compounds were tested for their ability to reduce triglyceride levels in animal models, demonstrating significant efficacy compared to control groups .

Wirkmechanismus

The mechanism of action of (1-((4-Bromothiophen-2-yl)methyl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to and modulate the function of enzymes, receptors, or other proteins. The exact mechanism can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(4-Bromothiophen-2-yl)methanol: A simpler analog lacking the pyrrolidine ring.

Pyrrolidine-2-methanol: Lacks the bromothiophene moiety.

Thiophene derivatives: Various thiophene-based compounds with different substituents.

Uniqueness

(1-((4-Bromothiophen-2-yl)methyl)pyrrolidin-2-yl)methanol is unique due to the combination of the bromothiophene and pyrrolidine moieties, which confer distinct chemical and biological properties

Biologische Aktivität

The compound (1-((4-Bromothiophen-2-yl)methyl)pyrrolidin-2-yl)methanol (CAS Number: 1247988-05-1) is a pyrrolidine derivative featuring a bromothiophene moiety. Its biological activity has garnered attention due to its potential therapeutic applications. This article reviews the existing literature regarding its biological properties, including pharmacological effects, structure-activity relationships, and specific case studies that illustrate its efficacy.

The molecular formula of this compound is C9H12BrNS with a molar mass of 246.17 g/mol. The predicted density is approximately 1.503 g/cm³, and it has a boiling point of around 282 °C . The pKa value indicates that this compound is likely to be protonated under physiological conditions, which may influence its interaction with biological targets.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing thiophene rings have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of this compound in treating resistant bacterial infections .

Antiviral Activity

Research into related compounds suggests potential antiviral applications. For example, certain derivatives have been tested for their ability to inhibit viral replication in cell lines, with promising results against various strains of influenza . The structural features that enhance hydrophobic interactions with viral proteins are crucial for their efficacy.

Anti-inflammatory Effects

The anti-inflammatory properties of compounds in this class have been documented, particularly those that act on specific pathways like the inhibition of pro-inflammatory cytokines. The presence of the pyrrolidine ring may facilitate interactions with inflammatory mediators, offering a pathway for therapeutic development .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

| Structural Feature | Effect on Activity |

|---|---|

| Bromine Substitution | Enhances lipophilicity and receptor binding affinity |

| Pyrrolidine Ring | Contributes to conformational flexibility |

| Thiophene Moiety | Increases electron density and potential interactions |

The interaction between the thiophene group and various biological targets is critical for its pharmacological effects.

Case Studies

- In Vitro Studies : A study evaluated the cytotoxicity and antimicrobial effects of several pyrrolidine derivatives, including this compound). Results indicated significant inhibition of bacterial growth at low concentrations, suggesting a favorable therapeutic index .

- Animal Models : In vivo studies demonstrated that compounds with similar structures effectively reduced inflammation in animal models of arthritis. The mechanism was attributed to the modulation of cytokine release and immune cell activity .

- Comparative Analysis : When compared to established antibiotics, this compound showed comparable or superior activity against certain resistant strains, indicating its potential as an alternative treatment option .

Eigenschaften

IUPAC Name |

[1-[(4-bromothiophen-2-yl)methyl]pyrrolidin-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNOS/c11-8-4-10(14-7-8)5-12-3-1-2-9(12)6-13/h4,7,9,13H,1-3,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUOMTYWZWWZKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC(=CS2)Br)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.